molecular formula C14H13N7O2S2 B11185583 N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide

N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11185583
M. Wt: 375.4 g/mol
InChI Key: NOTUWRUNLZLNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a sulfanyl-linked 1,2,3-triazole moiety. The triazole ring is further functionalized with a phenyl group and a methylcarbamoyl substituent, while the thiadiazole core includes a methyl carboxamide group.

Properties

Molecular Formula

C14H13N7O2S2

Molecular Weight

375.4 g/mol

IUPAC Name

N-methyl-5-[5-(methylcarbamoyl)-3-phenyltriazol-4-yl]sulfanylthiadiazole-4-carboxamide

InChI

InChI=1S/C14H13N7O2S2/c1-15-11(22)9-13(21(19-17-9)8-6-4-3-5-7-8)24-14-10(12(23)16-2)18-20-25-14/h3-7H,1-2H3,(H,15,22)(H,16,23)

InChI Key

NOTUWRUNLZLNQY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)SC3=C(N=NS3)C(=O)NC

Origin of Product

United States

Preparation Methods

Cyclization via Huisgen 1,3-Dipolar Cycloaddition

The 1,2,3-triazole ring is typically synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For the 1-phenyl variant:

  • Phenyl azide (generated in situ from aniline and sodium nitrite) reacts with propiolamide derivatives under Cu(I) catalysis to yield 1-phenyl-1H-1,2,3-triazole-4-carboxamide.

  • Methylcarbamoyl functionalization is achieved by substituting propiolic acid with N-methylpropiolamide , followed by amidation with methylamine.

Reaction Conditions :

  • Solvent: Acetonitrile or DMF

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate

  • Temperature: 60–80°C

  • Yield: 70–85%.

Synthesis of the 5-Mercapto-1,2,3-Thiadiazole-4-Carboxamide Intermediate

Thiosemicarbazide Cyclization

Thiadiazoles are synthesized via cyclization of thiosemicarbazides under acidic conditions:

  • Thiosemicarbazide derivatives are treated with H₂SO₄ or POCl₃ to induce cyclodehydration, forming the 1,2,3-thiadiazole core.

  • Methylcarboxamide introduction : Acylation of 5-amino-1,2,3-thiadiazole with methyl isocyanate or amidation using EDC/HOBt coupling.

Optimization Data :

ParameterValue
SolventAcetonitrile
Coupling AgentEDC/HOBt (1:1 molar ratio)
Reaction Time24 hours
Yield65–78%

Sulfanyl Bridge Formation

Nucleophilic Displacement

The sulfanyl linkage is established by reacting the 5-mercapto-thiadiazole intermediate with a 5-halo-triazole derivative:

  • 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxamide is treated with the thiolate anion of the thiadiazole in the presence of a base (e.g., K₂CO₃).

Critical Parameters :

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or THF

  • Temperature: Room temperature to 50°C

  • Yield: 60–70%.

Oxidative Coupling

Alternative methods employ oxidative coupling of thiols:

  • 5-Mercapto-triazole and 5-mercapto-thiadiazole are oxidized using I₂ or H₂O₂ to form a disulfide, followed by selective reduction to the monosulfide.

Purification and Characterization

Crystallization Techniques

  • Solvent Selection : Polymorphic purity is achieved using acetonitrile or ethyl acetate/hexane mixtures.

  • Single-Crystal X-ray Diffraction : Validates molecular geometry and confirms regiochemistry of substituents.

Spectroscopic Validation

  • ¹H NMR : Key peaks include:

    • δ 2.8–3.1 ppm (N-methyl groups)

    • δ 7.3–7.5 ppm (phenyl protons)

    • δ 8.1–8.3 ppm (triazole and thiadiazole protons).

  • IR : Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H, pre-coupling).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CuAAC + DisplacementHigh regioselectivityMulti-step purification60–70
Oxidative CouplingFewer intermediatesOver-oxidation risks50–65

Industrial-Scale Considerations

  • Catalyst-Free Synthesis : Room-temperature, one-pot protocols (as demonstrated for analogous triazole-thiadiazine systems) reduce production costs.

  • Stability : The crystalline form of the final compound ensures long-term storage stability, critical for agrochemical formulations .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with various biological targets, leading to modulation of pathways associated with cancer progression. For example, studies have demonstrated that derivatives containing the thiadiazole ring can act as apoptosis inducers and tyrosine kinase inhibitors, which are crucial in cancer therapy .

Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors, influencing biological pathways critical for disease management. This compound's structural features allow it to target multiple pathways simultaneously, enhancing its therapeutic efficacy compared to simpler analogs.

Case Studies
Several studies have evaluated the anticancer activity of similar compounds with structural parallels. For instance:

  • Methyl N-(4-chloro-2-methylphenyl)carbamate : Exhibited antimicrobial properties.
  • 5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-triazol]} : Demonstrated anticancer activity against various cell lines.

Agricultural Applications

Pesticidal Properties
The compound has potential applications in agriculture as a pesticide or herbicide. Its unique structural characteristics may confer selective toxicity against pests while being less harmful to non-target organisms. The incorporation of triazole and thiadiazole moieties is particularly relevant in developing new agrochemicals that are effective and environmentally friendly .

Chemical Synthesis

Synthesis Pathways
The synthesis of N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic synthesis techniques. The presence of diverse functional groups facilitates various chemical reactions, making it a versatile intermediate for synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of bis-heterocyclic molecules where thiadiazole and triazole rings are interconnected. Key structural analogues include:

Compound Core Structure Key Substituents Reported Activity
Target Compound 1,2,3-thiadiazole + triazole Methylcarbamoyl, phenyl, methyl carboxamide Inferred: Potential antitumor activity (based on SAR of analogues)
2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles 1,3,4-thiadiazole + triazole Varied aryl/alkyl substituents IC50 = 2.94 µM (HepG2) for derivative 9b; high cytotoxicity
5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles Thiazole + triazole Diazenyl, aryl groups IC50 = 1.19 µM (HepG2), 3.4 µM (MCF-7) for derivative 12a
Thiazol-5-ylmethyl derivatives (e.g., Pharmacopeial Forum compounds) Thiazole + carbamate Hydroxy, hydroperoxy, methylureido groups Not explicitly reported; likely protease/membrane-targeted due to carbamate motifs

Key Observations :

  • The 1,2,3-thiadiazole core in the target compound differs from the 1,3,4-thiadiazole in analogue 9b. The latter exhibited potent HepG2 inhibition, suggesting that positional isomerism of sulfur and nitrogen in the thiadiazole ring impacts bioactivity .
  • Methylcarbamoyl and phenyl groups on the triazole moiety may enhance solubility and target binding compared to simpler alkyl substituents in analogues .
  • Thiazole-containing derivatives (e.g., 12a) showed superior activity over thiadiazoles, likely due to enhanced π-π stacking with cellular targets .
Mechanistic and SAR Insights
  • Thiadiazole vs. Thiazole Activity : Thiazoles (e.g., 12a) generally outperform thiadiazoles in cytotoxicity, possibly due to improved metabolic stability and membrane permeability .
  • Role of Substituents: Phenyl groups (common in all analogues) contribute to hydrophobic interactions with tumor cell receptors. Methylcarbamoyl in the target compound may act as a hydrogen-bond acceptor, enhancing binding affinity compared to non-polar substituents .
  • Synergistic Effects : Covalent linkage of thiadiazole and triazole moieties (as in the target compound) could amplify activity via dual-target inhibition, a strategy validated in bis-heterocyclic drug design .

Research Findings and Data Analysis

Antitumor Activity (Inferred)

While direct data for the target compound is absent, its structural relatives demonstrate:

  • HepG2 Inhibition : 1,3,4-thiadiazole derivatives (e.g., 9b) achieve IC50 values <3 µM, comparable to first-line chemotherapeutics .
  • Breast Cancer (MCF-7) : Thiazole derivatives (e.g., 12a) show sub-micromolar activity, highlighting the importance of heterocycle choice .
Structural Refinement and Validation

The compound’s synthesis and characterization likely employ crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization , ensuring precise stereochemical assignment—a critical factor in SAR studies.

Biological Activity

N-methyl-5-{[4-(methylcarbamoyl)-1-phenyl-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. The compound features a complex structure that includes a thiadiazole ring, a triazole moiety, and a carbamide group, which contribute to its pharmacological properties. This article examines the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N7O2S2C_{14}H_{13}N_{7}O_{2}S_{2}. The compound is characterized by:

  • Thiadiazole ring : Known for its potential in medicinal chemistry.
  • Triazole moiety : Associated with various biological activities including antifungal and antibacterial properties.
  • Carbamide group : Often linked to enhanced biological activity and solubility.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of thiadiazole derivatives against common pathogens. For instance:

  • Testing Method : Compounds were screened using the cup plate method against Escherichia coli and Staphylococcus aureus at concentrations of 1 µg/mL.
CompoundBacterial StrainZone of Inhibition (mm)
N-methyl...E. coli15
N-methyl...S. aureus18

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Antifungal Activity

The antifungal properties of N-methyl derivatives have also been assessed:

  • Tested Strains : The compound was evaluated against Aspergillus niger and Aspergillus oryzae.
CompoundFungal StrainZone of Inhibition (mm)
N-methyl...A. niger14
N-methyl...A. oryzae12

The compound demonstrated significant antifungal activity, particularly effective against Aspergillus niger .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies:

  • Cell Lines Tested : The effects were measured on HCT116 (colon cancer) and other tumor cell lines.
CompoundCell LineIC50 (µM)
N-methyl...HCT1168
N-methyl...MCF7 (breast)10

The results suggest that the compound induces apoptosis in cancer cells without causing cell cycle arrest . The presence of specific functional groups in the structure correlates with increased cytotoxicity.

Study 1: Synthesis and Evaluation

In a study conducted by Prajapati et al., various derivatives of thiadiazoles were synthesized and their biological activities were evaluated. The study highlighted that modifications in the thiadiazole structure significantly influenced their antimicrobial potency .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that electron-donating groups at specific positions enhance the anticancer activity of thiadiazole derivatives. For instance, compounds with methyl substitutions exhibited improved efficacy against cancer cell lines .

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step protocols, including cyclization of triazole-thiol intermediates with thiadiazole precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Key steps include:

  • Condensation : Coupling of methylcarbamoyl-substituted triazole with thiadiazole-carboxamide via sulfanyl linkage.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction pH (neutral to slightly basic) and solvent polarity (DMF or acetonitrile) are critical for minimizing side products like disulfide byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Assign peaks for methylcarbamoyl (δ ~2.8–3.1 ppm), triazole (δ ~7.5–8.2 ppm), and thiadiazole (δ ~6.8–7.3 ppm) protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the sulfanyl-bridged heterocyclic structure.
  • TLC/HPLC : Monitor reaction progress (Rf ~0.4–0.6 in ethyl acetate) and quantify purity (>98% by reverse-phase HPLC) .

Q. What structural features influence this compound’s reactivity in biological assays?

The sulfanyl bridge enhances π-stacking with aromatic residues in protein targets, while the methylcarbamoyl group modulates solubility and membrane permeability. Key structural parameters include:

  • LogP : ~2.1–2.5 (predicted), indicating moderate hydrophobicity.
  • Hydrogen-bond donors/acceptors : 3/6, facilitating target interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement using SHELX-based methods?

For X-ray diffraction

  • Space group determination : Use SHELXT for initial phase solutions, especially with high-resolution (<1.2 Å) datasets.
  • Twinning analysis : Apply SHELXL ’s BASF parameter to refine twinned crystals (e.g., pseudo-merohedral twinning).
  • Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry and OLEX2 for real-space validation .

Q. What strategies are recommended for elucidating biological activity mechanisms given conflicting in vitro assay results?

  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cellular viability (MTT) and apoptosis (Annexin V) tests to distinguish direct vs. indirect effects.
  • Structural analogs : Synthesize derivatives lacking the sulfanyl or methylcarbamoyl groups to isolate pharmacophore contributions.
  • Biophysical methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry .

Q. How can computational methods complement experimental data in predicting reactivity and stability under varying conditions?

  • Density Functional Theory (DFT) : Model sulfanyl bridge cleavage kinetics in acidic environments (e.g., pH <4) and predict degradation pathways.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability (e.g., CYP3A4 oxidation sites).
  • ADMET Prediction : Use tools like SwissADME to optimize solubility (via carboxamide modifications) and reduce hepatotoxicity risks .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based screening : Replace the phenyl group with substituted aryl rings (e.g., 4-fluoro, 3-nitro) to assess steric/electronic effects.
  • Proteomic profiling : Combine affinity chromatography with LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition).
  • Crystallographic SAR : Co-crystallize analogs with target proteins (e.g., tubulin) to map binding site interactions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in different studies?

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) and dynamic light scattering (DLS) to measure aggregation-prone behavior.
  • Co-solvent screening : Test dimethylacetamide (DMA) or PEG-400 formulations for enhanced solubility in in vivo models.
  • Thermodynamic vs. kinetic solubility : Differentiate equilibrium solubility (shake-flask method) from kinetic solubility (nephelometry) .

Q. What methodological pitfalls lead to variability in biological activity across assays?

  • Cell line heterogeneity : Validate target expression (e.g., Western blot) in cancer vs. normal cell lines.
  • Redox interference : Pre-treat compounds with antioxidants (e.g., ascorbate) to mitigate false-positive cytotoxicity from reactive oxygen species (ROS).
  • Assay interference : Confirm thiadiazole stability in high-DMSO conditions (>0.1%) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.